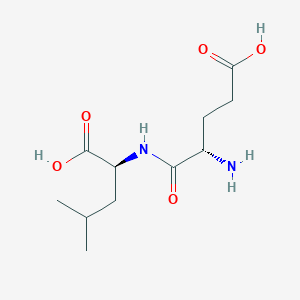
4,5,6,7-Tetrafluoroisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrafluoroisoindoline is a fluorinated heterocyclic compound that has garnered attention in various fields of scientific research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrafluoroisoindoline typically involves the fluorination of isoindoline precursors. One common method is the reaction of tetrafluorophthalic anhydride with suitable amines under controlled conditions. For instance, tetrafluorophthalic anhydride can be reacted with ®-(+)-bornylamine in acetic acid under a nitrogen atmosphere at 120°C for 18 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrafluoroisoindoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide can be used to substitute fluorine atoms with methoxy groups.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Products: Methoxy-substituted derivatives.
Oxidation Products: Oxidized isoindoline derivatives.
Reduction Products: Reduced isoindoline derivatives.
Scientific Research Applications
4,5,6,7-Tetrafluoroisoindoline has a wide range of applications in scientific research:
Medicine: It is being explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrafluoroisoindoline and its derivatives involves interactions with specific molecular targets and pathways. For instance, tetrafluorobornylphthalimide, a derivative, has been shown to reduce inflammation by lowering proinflammatory cytokine generation without binding to cereblon, a protein associated with teratogenicity . This highlights the compound’s potential for safer therapeutic applications.
Comparison with Similar Compounds
4,5,6,7-Tetrahydroindole: A non-fluorinated analog with different reactivity and applications.
Tetrafluorobornylphthalimide: A derivative with anti-inflammatory properties.
4,5,6,7-Tetrahydroindol-4-one: Used in the synthesis of polyheterocyclic structures with medicinal applications.
Uniqueness: 4,5,6,7-Tetrafluoroisoindoline stands out due to the presence of four fluorine atoms, which significantly enhance its chemical stability and reactivity. This makes it a valuable compound for developing advanced materials and therapeutic agents with unique properties.
Properties
Molecular Formula |
C8H5F4N |
|---|---|
Molecular Weight |
191.13 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H5F4N/c9-5-3-1-13-2-4(3)6(10)8(12)7(5)11/h13H,1-2H2 |
InChI Key |
KYTBTBDYUZVBJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



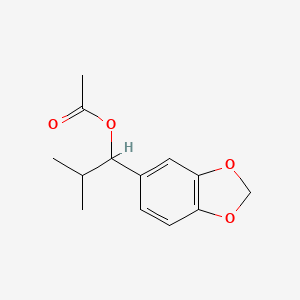
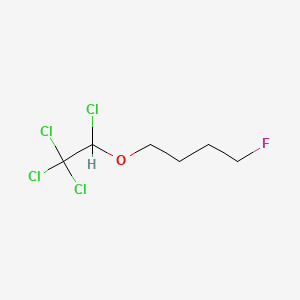
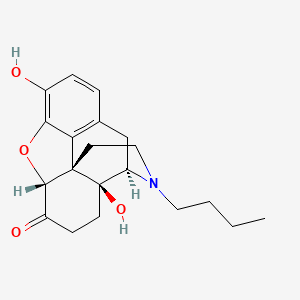
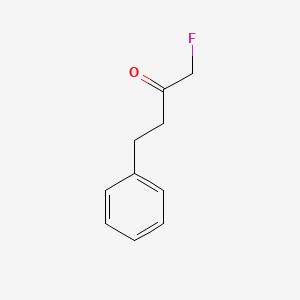

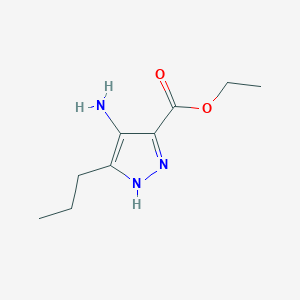
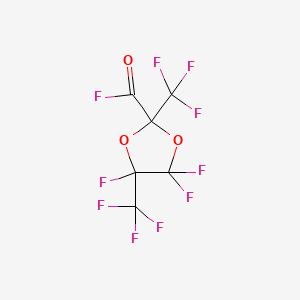
![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)
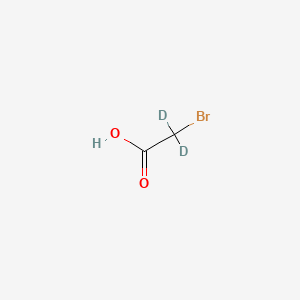
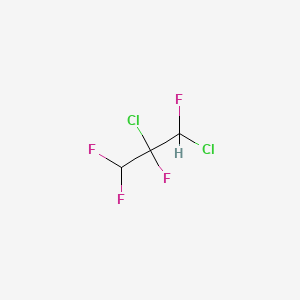
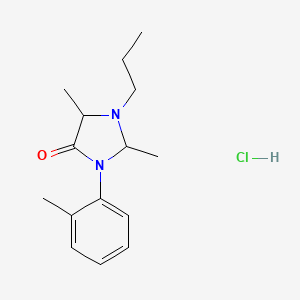
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
